1H-Purine, 6-chloro-2-ethyl-

Description

Overview of Purine (B94841) Heterocyclic Scaffolds in Organic and Medicinal Chemistry

Purines are aromatic heterocyclic compounds composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring system. rsc.orgresearchgate.netrsc.org This core structure is one of the most widespread in nature. ingentaconnect.commdpi.com It forms the basis of essential biomolecules such as the nucleobases adenine (B156593) and guanine (B1146940), which are fundamental components of DNA and RNA. rsc.orgingentaconnect.com Beyond their role in genetics, purines are integral to cellular metabolism and energy transfer, most notably as part of adenosine (B11128) triphosphate (ATP), and function as cofactors for enzymes involved in redox reactions. rsc.org

In medicinal chemistry, the purine ring is considered a "privileged scaffold". rsc.org This term refers to molecular frameworks that can bind to a variety of biological targets, enabling the development of a wide range of therapeutic agents. rsc.org The structural features of the purine system allow for modifications at multiple positions, leading to a diverse array of bioactive molecules. rsc.orgresearchgate.net

Significance of Substituted Purines as Precursors and Bioactive Molecules

The functionalization of the purine core with various substituents gives rise to a vast library of molecules with significant chemical and biological potential. rsc.orgresearchgate.net These substituted purines are not only important as final bioactive products but also as crucial synthetic intermediates or precursors for more complex molecules. ingentaconnect.comnih.gov The development of new methods for creating carbon-carbon and carbon-nitrogen bonds at the purine core, often using metal-mediated coupling reactions, has greatly expanded the range of accessible derivatives. ingentaconnect.com

Substituted purines exhibit a remarkable spectrum of biological activities. rsc.orgresearchgate.net Depending on the nature and position of the substituents, these compounds have been developed as anticancer, antiviral, anti-inflammatory, antimicrobial, and antioxidant agents. rsc.orgresearchgate.netnih.gov For instance, many purine-based drugs function by inhibiting key enzymes in metabolic pathways or cellular signaling cascades. nih.gov The ability to systematically alter substituents allows chemists to fine-tune the pharmacological properties of these molecules, leading to the discovery of potent and selective drugs. rsc.org

Contextualization of 1H-Purine, 6-chloro-2-ethyl- as a Model Substituted Purine Derivative

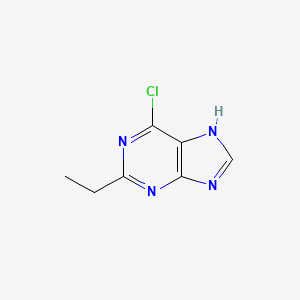

1H-Purine, 6-chloro-2-ethyl- is a specific example of a 2,6-disubstituted purine. Its structure features an ethyl group at the C2 position and a chlorine atom at the C6 position of the purine ring.

Chemical and Physical Properties of 1H-Purine, 6-chloro-2-ethyl-

| Property | Value |

| Molecular Formula | C7H7ClN4 |

| Molecular Weight | 182.610 g/mol chemsrc.com |

| Density | 1.58 g/cm³ chemsrc.com |

| Boiling Point | 275.4°C at 760 mmHg chemsrc.com |

| Flash Point | 120.4°C chemsrc.com |

| CAS Number | 1908-23-2 chemsrc.com |

This table is interactive. You can sort and filter the data.

The significance of 1H-Purine, 6-chloro-2-ethyl- lies in its potential as a versatile chemical building block. The chlorine atom at the C6 position is a particularly important feature. In purine chemistry, a halogen at this position acts as a good leaving group, making the site susceptible to nucleophilic substitution reactions. ingentaconnect.comresearchgate.net This reactivity allows for the straightforward introduction of a wide variety of other functional groups, such as amines, ethers, and thioethers, providing access to a large family of 6-substituted purine derivatives. rsc.org

Research Gaps and Opportunities in the Study of 2,6-Disubstituted Purines

Despite extensive research into purine chemistry, significant opportunities and research gaps remain, particularly in the area of 2,6-disubstituted purines.

One major area for future work is the development of more efficient and highly regioselective synthetic methodologies. ingentaconnect.com While methods like Suzuki and Sonogashira cross-coupling reactions are powerful, creating specific substitution patterns on the purine ring can still be challenging and may require multi-step procedures with protecting groups. researchgate.netresearchgate.net New catalytic systems could provide more direct routes to novel 2,6-disubstituted analogues.

There is also a vast, unexplored chemical space for 2,6-disubstituted purines. Research has often focused on a limited set of substituents. Exploring a broader diversity of chemical groups at both positions could lead to the discovery of compounds with entirely new biological activities. researchgate.netacs.org While many studies have focused on targets like protein kinases, there is an opportunity to screen these compounds against other important disease targets. nih.gov For example, recent studies have identified 2,6-disubstituted purines as potent agents against Mycobacterium tuberculosis, the bacterium that causes tuberculosis, by inhibiting enzymes essential for its cell wall synthesis. nih.gov

Furthermore, there is a need for deeper investigation into the mechanisms of action for many bioactive purine derivatives. nih.govnih.gov Understanding how these molecules interact with their targets at a molecular level is crucial for designing next-generation compounds with improved potency and selectivity. This includes exploring their potential to modulate adenosine receptors or act as inhibitors of novel enzyme classes. researchgate.net The creation of hybrid molecules, where the purine scaffold is combined with other pharmacologically active motifs, also represents a promising avenue for future drug discovery efforts. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-ethyl-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-2-4-11-6(8)5-7(12-4)10-3-9-5/h3H,2H2,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJOANJCPVQPOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=N1)Cl)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420156 | |

| Record name | 6-chloro-2-ethyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1908-23-2 | |

| Record name | Purine, 6-chloro-2-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-2-ethyl-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Purine, 6 Chloro 2 Ethyl

Strategies for Regioselective Installation of Substituents on the Purine (B94841) Ring System

The synthesis of 1H-Purine, 6-chloro-2-ethyl- necessitates a strategic approach to control the placement of the ethyl group at the C2 position and the chloro group at the C6 position. The purine ring system consists of an electron-deficient pyrimidine (B1678525) ring fused to an electron-rich imidazole (B134444) ring. mdpi.com This electronic disparity guides the regioselectivity of various chemical transformations.

Synthesis of 2-Substituted Purine Precursors

The initial step in the synthesis of 1H-Purine, 6-chloro-2-ethyl- often involves the preparation of a purine precursor already bearing a substituent at the C2 position. This approach simplifies the subsequent functionalization steps. Methods for synthesizing C2-substituted purine nucleosides, which are closely related to the parent purine, include nucleophilic aromatic substitutions, diazotization/dediazoniation sequences, and lithiation followed by reaction with electrophiles. researchgate.net

A common starting material for the synthesis of 2-substituted purines is a readily available purine derivative, such as guanine (B1146940) or hypoxanthine (B114508). For instance, guanine can be converted to 2-amino-6-chloropurine (B14584), which can then undergo further modifications. google.com

Introduction of the Ethyl Group at Position 2

With a suitable purine precursor in hand, the next critical step is the introduction of the ethyl group at the C2 position. Several methods can be employed for this C-C bond formation.

Direct alkylation at the C2 position of a purine ring can be challenging due to the potential for alkylation at other positions, particularly the nitrogen atoms (N7 and N9). ub.edu However, under specific conditions and with appropriate starting materials, C2-alkylation can be achieved. Microwave-assisted methods have been explored for the alkylation of purine derivatives, sometimes leading to N-alkylation. clockss.org The use of organometallic reagents in conjunction with a purine bearing a leaving group at C2 can also be a viable strategy.

A more controlled and widely applicable method for introducing an ethyl group at the C2 position is through palladium-catalyzed cross-coupling reactions. researchgate.netacs.org This approach typically involves a purine derivative halogenated at the C2 position (e.g., 2-iodopurine or 2-chloropurine) and an organometallic reagent containing the ethyl group.

For example, a 2-halopurine can be coupled with an ethylating agent like triethylaluminum (B1256330) in the presence of a palladium catalyst. acs.org Another strategy involves the use of Stille coupling, where a 2-stannylpurine derivative reacts with an ethyl halide in the presence of a palladium catalyst. acs.org The Fujiwara-Moritani reaction, or oxidative Heck coupling, represents another palladium-catalyzed method for the alkenylation of heterocycles, which could potentially be adapted for ethylation. mdpi.com

| Reaction Type | Purine Substrate | Ethylating Agent | Catalyst | Key Features |

| Suzuki Coupling | 2-Halopurine | Ethylboronic acid or ester | Palladium catalyst and a base | Mild reaction conditions and high functional group tolerance. |

| Stille Coupling | 2-Stannylpurine | Ethyl halide | Palladium catalyst | Tolerant of a wide range of functional groups. acs.org |

| Negishi Coupling | 2-Halopurine | Ethylzinc reagent | Palladium or Nickel catalyst | High reactivity and stereospecificity. |

| Trialkylaluminum Coupling | Halogenopurine nucleosides | Triethylaluminum | Palladium catalyst | Convenient method for C-alkylation. acs.org |

Introduction of the Chloro Group at Position 6

The final key transformation in the synthesis of 1H-Purine, 6-chloro-2-ethyl- is the introduction of the chlorine atom at the C6 position. This is most commonly achieved through the chlorination of a 6-oxopurine (hypoxanthine) or a 6-thiopurine derivative.

A well-established method for the synthesis of 6-chloropurines is the treatment of the corresponding 6-oxopurine (hypoxanthine derivative) with a chlorinating agent. byu.edu A common reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline or a quaternary ammonium (B1175870) salt. google.combyu.edu For instance, hypoxanthine can be converted to 6-chloropurine (B14466) by heating with phosphoryl oxychloride. researchgate.net

Alternatively, 6-mercaptopurine (B1684380) can be converted to 6-chloropurine, although this route is less common. The synthesis of 6-oxo and 6-thio purine analogs has been explored for their potential biological activities. nih.gov

The general synthetic sequence would likely involve starting with a 2-ethyl-6-oxopurine derivative, which would then be chlorinated to yield the final product, 1H-Purine, 6-chloro-2-ethyl-. The regioselectivity of these reactions is crucial, and protecting groups may be necessary on the purine nitrogens to prevent side reactions and ensure the desired substitution pattern. acs.org

Multi-Step Synthetic Sequences and Reaction Optimization

The synthesis of 1H-Purine, 6-chloro-2-ethyl- is typically achieved through a multi-step sequence, often starting from commercially available purine precursors or by constructing the purine ring system from pyrimidine derivatives. avcr.czrsc.org A plausible route involves the initial synthesis of a 2-ethylpurine derivative, followed by chlorination at the 6-position.

One general approach to 2,6-disubstituted purines starts with a dihalogenated purine, such as 2-fluoro-6-chloropurine or 2,6-dichloropurine. mdpi.com These precursors allow for sequential and regioselective substitutions. For instance, a Suzuki reaction can be performed at the C6 position, followed by a nucleophilic aromatic substitution (SNAr) at the C2 position. mdpi.com The conditions for these reactions, including catalysts, bases, and solvents, are optimized to maximize yield and regioselectivity. avcr.cz

The synthesis of the purine core itself can be achieved through classical methods like the Traube synthesis, which involves the cyclization of a 5,6-diaminopyrimidine with a one-carbon fragment. avcr.czscispace.com For instance, 5,6-diamino-1,3-dimethyluracil (B14760) can react with aldehydes to form a Schiff base, which then undergoes oxidative cyclization to yield the corresponding xanthine (B1682287) derivative. nih.gov

Reaction optimization is crucial at each step to ensure high yields and purity. This includes the choice of reagents, solvents, temperature, and reaction time. For example, in the alkylation of 2-amino-6-chloropurine, protecting the hydroxyl group of the alkylating agent was found to improve both the reaction rate and the yield of the alkylated products. acs.org

Protecting Group Chemistry in the Synthesis of 2,6-Disubstituted Purines

Protecting groups play a vital role in the synthesis of complex purine derivatives by preventing unwanted side reactions at reactive sites, such as the N9 position of the purine ring and functional groups on substituents. cas.cz The choice of protecting group is critical and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal under mild conditions.

A commonly used protecting group for the N9 position is the tetrahydropyran-2-yl (THP) group. researchgate.netcas.cz It can be introduced by reacting the purine with 3,4-dihydropyran (DHP) in the presence of an acid catalyst. cas.cz The THP group is stable to many reaction conditions used in purine modification but can be readily cleaved under acidic conditions. researchgate.netcas.cz For example, refluxing a 9-THP protected purine with copper(II) dichloride in an ethanol (B145695)/water mixture has been shown to be a highly efficient deprotection method. researchgate.net

Other protecting groups for the purine core and its substituents include:

Trityl (Tr) : Often used to protect primary hydroxyl groups on sugar moieties in nucleoside synthesis. acs.org

Isopropylidene : Used to protect diol systems, such as those found in ribose rings. acs.org

Triisopropylsilyl (TIPS) : A bulky silyl (B83357) group that can be used to protect the C8 position, enabling regioselective lithiation at the C2 position. acs.org

Allyl groups : Can be used to protect hydroxyl groups and are removed under specific conditions using palladium catalysts. acs.orgnih.gov

The strategic use of these protecting groups allows for the selective functionalization of different positions on the purine ring. For instance, protecting the C8 position with a TIPS group was a key step in enabling the first successful lithiation of the C2 position of a 6-chloropurine riboside. acs.org Similarly, protection of the N2-amino group in 2-amino-6-chloropurines with a THP group allows for efficient halogenation, alkylation, and formylation at the C8 position via lithiation. researchgate.net

Purification Techniques for 1H-Purine, 6-chloro-2-ethyl-

The purification of 1H-Purine, 6-chloro-2-ethyl- and its intermediates is essential to obtain a product of high purity. Common techniques include recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble at room temperature. This technique is effective for removing impurities with different solubility profiles. For instance, 2-amino-6-chloropurine can be purified by dissolving it in an alkaline solution, filtering out insolubles, and then reprecipitating the product by neutralizing the filtrate with an acid. google.com

Column chromatography is a versatile technique for separating mixtures of compounds. researchgate.net The choice of stationary phase (e.g., silica (B1680970) gel, C18 reversed-phase silica) and mobile phase (solvent system) is tailored to the polarity of the target compound and its impurities. teledynelabs.com

Normal-phase chromatography on silica gel is often used for non-polar to moderately polar purine derivatives. teledynelabs.com Elution is typically carried out with solvent systems like ethyl acetate/n-hexane. researchgate.net

Reversed-phase chromatography is suitable for more polar purines. teledynelabs.com

Amine-functionalized silica can also be employed for the purification of purine compounds. teledynelabs.com

Table 1: Chromatographic Purification Methods for Purine Derivatives

| Compound Type | Stationary Phase | Mobile Phase System | Reference |

|---|---|---|---|

| Non-polar purines | Silica Gel | Hexane/Ethyl Acetate | teledynelabs.com |

| Polar purines | C18 Reversed-Phase | Dichloromethane/Methanol (B129727) | teledynelabs.com |

| 6-chloro-2-iodopurine | Silica Gel | Ethyl Acetate/n-Hexane (1:1) | researchgate.net |

High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity assessment and preparative purification, offering high resolution and efficiency. google.com

The selection of the purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of 1H-Purine, 6-chloro-2-ethyl-. Often, a combination of these techniques is employed to achieve the desired level of purity.

Advanced Spectroscopic and Analytical Characterization of 1h Purine, 6 Chloro 2 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement of atoms and their connectivity can be determined.

The 1D NMR spectra, ¹H (proton) and ¹³C (carbon-13), provide essential information about the chemical environment of each unique proton and carbon atom in the molecule.

For 1H-Purine, 6-chloro-2-ethyl-, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons and the lone proton on the purine (B94841) ring. The ethyl group would present as a triplet for the terminal methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, a result of spin-spin coupling between them. The C8-H proton of the purine ring would appear as a singlet, as it has no adjacent protons. The N-H proton of the purine ring will also appear as a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Purine, 6-chloro-2-ethyl- Note: These are predicted values based on typical shifts for similar purine derivatives. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| Ethyl -CH₂- | ~2.9 (quartet) | ~30 |

| Ethyl -CH₃ | ~1.3 (triplet) | ~14 |

| Purine C2 | - | ~160 |

| Purine C4 | - | ~152 |

| Purine C5 | - | ~131 |

| Purine C6 | - | ~150 |

| Purine C8 | ~8.5 (singlet) | ~145 |

| Purine N-H | ~13.0 (broad singlet) | - |

While 1D NMR suggests the structure, 2D NMR experiments confirm it by revealing correlations between nuclei. doi.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For 1H-Purine, 6-chloro-2-ethyl-, a cross-peak between the methylene quartet and the methyl triplet would definitively confirm the presence of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. sdsu.eduyoutube.com It would show a cross-peak between the C8-H proton signal and the C8 carbon signal, as well as correlations between the ethyl protons and their respective ethyl carbons, confirming their one-bond connectivity.

A correlation between the methylene (–CH₂–) protons of the ethyl group and the C2 carbon of the purine ring, confirming the ethyl group's position.

Correlations from the C8-H proton to the C4 and C5 carbons, confirming the purine ring structure.

Correlations from the N-H proton to C2 and C6 (if N1-H) or C5 and C4 (if N7-H) or C5 and C8 (if N9-H), which helps identify the specific tautomer present in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk The calculated molecular weight for 1H-Purine, 6-chloro-2-ethyl- (C₇H₇ClN₄) is 182.61 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺) at m/z 182. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak would be observed at m/z 184 with an intensity of approximately one-third of the M⁺ peak. google.com

The fragmentation pattern provides further structural proof. libretexts.org Common fragmentation pathways for this molecule would involve the loss of small, stable neutral molecules or radicals.

Table 2: Predicted Mass Spectrometry Fragmentation for 1H-Purine, 6-chloro-2-ethyl-

| m/z Value | Ion Formula | Description |

| 184 | [C₇H₇³⁷ClN₄]⁺ | M+2 isotope peak due to ³⁷Cl |

| 182 | [C₇H₇³⁵ClN₄]⁺ | Molecular ion peak (M⁺) |

| 154 | [C₇H₈N₄]⁺ or [C₅H₂ClN₃]⁺ | Loss of ethylene (B1197577) (C₂H₄) or loss of N₂ |

| 153 | [C₆H₄ClN₄]⁺ | Loss of the ethyl group (•C₂H₅) |

| 147 | [C₇H₇N₄]⁺ | Loss of the chlorine radical (•Cl) |

| 119 | [C₅H₃N₄]⁺ | Loss of Cl, followed by loss of C₂H₄ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 1H-Purine, 6-chloro-2-ethyl-, the IR spectrum would display characteristic absorption bands corresponding to its structural features. nih.gov

Table 3: Characteristic IR Absorption Bands for 1H-Purine, 6-chloro-2-ethyl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3150–3000 | Aromatic C-H Stretch | Purine C-H |

| 2980–2850 | Aliphatic C-H Stretch | Ethyl group (-CH₂, -CH₃) |

| ~1610, ~1570 | C=C and C=N Ring Stretch | Purine ring system |

| ~1460 | C-H Bend | Ethyl group |

| 800–600 | C-Cl Stretch | Chloro-substituent |

| Broad, ~3400-2500 | N-H Stretch | Purine N-H (H-bonded) |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

As of the latest review of public databases, a crystal structure for 1H-Purine, 6-chloro-2-ethyl- has not been reported. However, analysis of related structures, such as 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, demonstrates the type of data that would be obtained. iucr.org Such an analysis would be expected to confirm the planarity of the purine ring system and detail how the molecules pack in the crystal lattice, likely through hydrogen bonding involving the purine N-H and nitrogen atoms, as well as potential π-π stacking interactions between the aromatic rings. iucr.org

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and isomers, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing purine derivatives. moravek.com Purity assessment is typically performed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a buffer. Detection is usually carried out with a UV detector, as the purine ring is a strong chromophore. sepscience.com

A critical application of chromatography in purine synthesis is the separation of isomers. The synthesis of substituted purines, particularly through alkylation, can often lead to a mixture of N7 and N9 positional isomers. HPLC is highly effective at separating these closely related compounds, allowing for the isolation of the desired isomer in high purity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity analysis, providing both retention time and mass spectral data for identification. academicjournals.org

Reactivity and Derivatization of 1h Purine, 6 Chloro 2 Ethyl

Nucleophilic Substitution Reactions at the 6-Chloro Position

The chlorine atom at the C6 position of the purine (B94841) ring is the primary site of reactivity, making it susceptible to displacement by a wide array of nucleophiles. This reactivity is fundamental to the synthesis of a diverse family of purine derivatives.

Mechanism of Nucleophilic Aromatic Substitution on Purine Halides

The displacement of the halogen at the C6 position of purine halides proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms within the purine's heterocyclic ring system. These nitrogen atoms delocalize the negative charge of the ring, increasing the electrophilicity of the carbon atoms, particularly C2 and C6.

The SNAr mechanism involves a two-step process:

Addition of the Nucleophile: A nucleophile attacks the electrophilic carbon atom at the 6-position, which bears the chloro group. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the purine ring system.

Elimination of the Leaving Group: The aromaticity of the purine ring is restored by the expulsion of the chloride ion, which is a good leaving group.

Reactivity with Various Nitrogen, Oxygen, and Sulfur Nucleophiles

The electrophilic C6 position of 1H-Purine, 6-chloro-2-ethyl- reacts readily with a variety of soft and hard nucleophiles. The primary classes of nucleophiles utilized in the derivatization of this and related 6-chloropurines are those based on nitrogen, oxygen, and sulfur.

Nitrogen Nucleophiles: Primary and secondary amines, ammonia (B1221849), and hydrazine (B178648) derivatives are effective nucleophiles for displacing the 6-chloro group. These reactions are typically carried out in a polar solvent, such as ethanol (B145695) or isopropanol, and may be facilitated by heat.

Oxygen Nucleophiles: Alkoxides, phenoxides, and water (under harsh conditions or via acid catalysis) can act as oxygen nucleophiles. Reactions with alcohols are commonly performed under basic conditions to generate the more potent alkoxide nucleophile (e.g., using sodium methoxide (B1231860) in methanol).

Sulfur Nucleophiles: Thiolates are excellent nucleophiles for this transformation due to the high polarizability of sulfur. Reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis are used to introduce a thiol group, while specific thiolates (RSNa) can be used to form thioethers.

The table below summarizes the expected reactions of 1H-Purine, 6-chloro-2-ethyl- with representative nucleophiles, based on known reactivity of analogous 6-chloropurines.

| Nucleophile Class | Example Reagent | Product Type |

| Nitrogen | Ammonia (NH₃) | 2-Ethyl-6-aminopurine |

| Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-2-ethyl-6-aminopurine | |

| Morpholine | 6-(Morpholin-4-yl)-2-ethylpurine | |

| Oxygen | Sodium Methoxide (NaOCH₃) | 2-Ethyl-6-methoxypurine |

| Sodium Phenoxide (NaOC₆H₅) | 2-Ethyl-6-phenoxypurine | |

| Sulfur | Sodium Hydrosulfide (NaSH) | 2-Ethyl-6-mercaptopurine |

| Sodium Thiophenoxide (NaSC₆H₅) | 2-Ethyl-6-(phenylthio)purine |

Formation of Aminopurines, Alkoxypurines, and Thiopurines

The reaction with these nucleophiles leads to the formation of three major classes of 6-substituted 2-ethylpurine derivatives.

Aminopurines: The reaction with ammonia or amines is a straightforward and widely used method for synthesizing 6-aminopurine derivatives. For instance, bubbling ammonia gas through a solution of the chloropurine in a sealed tube at elevated temperatures yields 2-ethyladenine. The use of primary or secondary amines similarly produces N-substituted aminopurines.

Alkoxypurines: Treatment with sodium alkoxides, such as sodium methoxide in methanol (B129727), readily displaces the chloride to form 6-alkoxypurines. These reactions are typically rapid and high-yielding. The resulting compounds are also known as O6-alkylpurines.

Thiopurines: The synthesis of 6-thiopurines can be achieved by reacting the 6-chloropurine (B14466) with reagents like sodium hydrosulfide or thiourea. The resulting 6-mercaptopurine (B1684380) exists in a tautomeric equilibrium with its 6-thione form. These sulfur-containing purines are important intermediates for further functionalization, such as S-alkylation to produce 6-alkylthiopurines.

Transformations Involving the 2-Ethyl Group

The 2-ethyl group is generally less reactive than the 6-chloro position. It is a simple alkyl substituent and lacks the inherent activation present at other sites on the purine ring. However, under specific conditions, it can be a target for functionalization.

Functionalization of the Aliphatic Chain (e.g., oxidation, halogenation)

Direct functionalization of the ethyl group on the purine core is not widely documented, suggesting it is a challenging transformation. The purine nucleus itself can be sensitive to the harsh conditions often required for aliphatic C-H activation.

Oxidation: The oxidation of the ethyl group to an acetyl, hydroxyethyl, or carboxylic acid group would require potent oxidizing agents. Such reagents (e.g., potassium permanganate, chromium trioxide) are often non-selective and could lead to the degradation of the electron-rich purine ring itself. nih.govnih.gov Selective oxidation remains a synthetic challenge.

Halogenation: Free-radical halogenation of the ethyl side chain, particularly at the benzylic-like α-position, is a theoretical possibility. pearson.comyoutube.com This would typically involve reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. However, the success of such a reaction would depend on the relative reactivity of the side chain C-H bonds versus potential side reactions on the purine ring. The electron-withdrawing character of the purine ring may deactivate the adjacent methylene (B1212753) group towards radical formation compared to a more electron-rich system like toluene.

Stability and Reactivity of the Ethyl Substituent under Diverse Conditions

The 2-ethyl group is generally a stable and robust substituent under the conditions typically employed for modifying the 6-position. The vast majority of nucleophilic substitution reactions at C6 proceed without affecting the 2-ethyl group. nih.govub.edu

Stability to Nucleophiles: The ethyl group is inert to the nitrogen, oxygen, and sulfur nucleophiles used for SNAr reactions at the C6 position.

Acidic and Basic Stability: The C-C and C-H bonds of the ethyl group are stable to a wide range of acidic and basic conditions used during synthesis and workup procedures. For example, the tert-butyl group on a purine N7 position has been shown to be labile to acid, but alkyl groups on the carbon skeleton are significantly more stable. nih.gov

Redox Stability: The ethyl group is stable to mild reducing and oxidizing agents that might be used in other synthetic steps. Its lack of reactivity under many standard conditions makes it a reliable and passive structural component during the derivatization of other positions on the purine ring.

Regioselective Reactions on the Purine Nitrogen Atoms (N1, N3, N7, N9) of the Compound

The purine ring of 1H-Purine, 6-chloro-2-ethyl- possesses four nitrogen atoms, each offering a potential site for electrophilic attack. The imidazole (B134444) ring nitrogens, N7 and N9, are generally more nucleophilic and prone to reactions like alkylation and acylation compared to the pyrimidine (B1678525) ring nitrogens, N1 and N3. Consequently, reactions on the nitrogen atoms of the 6-chloropurine scaffold are typically focused on the competition between the N7 and N9 positions. rsc.orgnih.gov

N-Alkylation and Acylation Reactions

N-alkylation of the 6-chloropurine core, a fundamental process for creating diverse derivatives, frequently results in a mixture of N7 and N9 isomers. ub.edu Direct alkylation with alkyl halides under basic conditions often yields the N9-alkylated product as the major, thermodynamically more stable isomer, with the N7 isomer forming as a minor product. nih.gov For instance, the reaction of 6-chloropurine with methyl iodide has been shown to produce a mixture of N7-methyl and N9-methyl derivatives. ub.edu The low solubility of purine substrates in common organic solvents can lead to low yields, a challenge that has been addressed through methods like microwave-assisted synthesis, which can improve both yields and reaction times. ub.edu

While alkylation has been extensively studied, N-acylation of the 6-chloro-2-ethylpurine scaffold follows similar principles of regioselectivity. The N9 position is typically the favored site for acylation due to its steric accessibility and the thermodynamic stability of the resulting product. The reaction can be carried out using acyl halides or anhydrides, often in the presence of a base. Catalysts used in peptide synthesis, such as 1-hydroxybenzotriazole, may also be employed to facilitate the reaction. google.com

Control of Regioselectivity in Purine Derivatization

Achieving regioselective functionalization at a specific nitrogen atom is a significant challenge in purine chemistry, and control over the N7/N9 selectivity is paramount for synthesizing specific, biologically active molecules. nih.gov The outcome of these reactions is highly dependent on a variety of factors, including the nature of the electrophile, the base, the solvent, and the reaction temperature and duration. nih.govub.edu

Kinetically controlled conditions, typically at lower temperatures, can favor the formation of the N7-substituted isomer. In contrast, thermodynamically controlled conditions, often involving higher temperatures or longer reaction times, lead to the more stable N9 isomer. nih.govacs.org It has been demonstrated that an N7-substituted isomer can rearrange to the N9 isomer upon heating. nih.gov

A notable method for achieving high regioselectivity involves the use of Lewis acids. For example, a direct and highly regioselective N7-tert-alkylation of 6-chloropurine has been developed using N-trimethylsilylated purine, a tert-alkyl halide, and SnCl₄ as a catalyst. This reaction proceeds under kinetically controlled conditions to yield the N7 product. nih.govacs.org The choice of solvent and catalyst is critical in this process, as demonstrated by the optimization studies summarized in the table below.

The substituents on the purine ring itself also exert significant influence. The presence of the chloro group at the C6 position is important for directing N7 regioselectivity in certain reactions. nih.govacs.org

| Catalyst (equiv) | Solvent | Time (h) | Temperature (°C) | Product Ratio (N7-isomer : N9-isomer : Starting Material) | Isolated Yield of N7-isomer (%) |

|---|---|---|---|---|---|

| SnCl₄ (1.0) | DCM | 21 | rt | 50 : 0 : 50 | 40 |

| SnCl₄ (2.1) | DCE | 3 | rt | 90 : 0 : 10 | 78 |

| SnCl₄ (2.1) | ACN | 21 | rt | 65 : 15 : 20 | - |

| TMSOTf (2.0) | DCE | 3 | rt | 60 : 10 : 30 | 43 |

| TiCl₄ (2.1) | DCE | 21 | rt | 70 : 0 : 30 | - |

Palladium-Catalyzed Cross-Coupling Reactions at the Purine Core

The chlorine atom at the C6 position of 1H-Purine, 6-chloro-2-ethyl- serves as an excellent leaving group, making this position a prime site for modification via palladium-catalyzed cross-coupling reactions. capes.gov.br These reactions are fundamental in synthetic organic chemistry for their ability to form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, enabling the introduction of a vast array of functional groups onto the purine scaffold. nobelprize.orglibretexts.org

Suzuki, Sonogashira, and Buchwald-Hartwig Coupling Applications

Suzuki-Miyaura Coupling: This reaction is a versatile and widely used method for forming C-C bonds by coupling the 6-chloropurine derivative with an organoboron compound, typically a boronic acid or ester. organic-chemistry.orgyonedalabs.com The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂. Phosphine (B1218219) ligands are crucial for stabilizing the catalyst and facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. yonedalabs.comnih.gov The Suzuki-Miyaura coupling is particularly effective for synthesizing 6-aryl- and 6-heteroarylpurines. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C6 of the purine and a terminal alkyne. organic-chemistry.orgwikipedia.org This powerful transformation is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. wikipedia.org The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate. wikipedia.org This method provides a direct route to 6-alkynylpurines, which are valuable synthetic intermediates. researchgate.net Copper-free variations of the Sonogashira coupling have also been developed. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide, such as 6-chloro-2-ethylpurine, with a primary or secondary amine. organic-chemistry.orgyoutube.com The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one), and a base. nrochemistry.com The Buchwald-Hartwig amination has largely replaced harsher, classical methods for C-N bond formation and offers a broad substrate scope, allowing for the synthesis of a wide variety of 6-aminopurine derivatives. wikipedia.org

Introduction of Diverse Aryl, Alkynyl, and Amine Moieties

The application of palladium-catalyzed cross-coupling reactions to the 1H-Purine, 6-chloro-2-ethyl- core allows for the systematic introduction of diverse molecular fragments, significantly expanding its chemical space for applications in medicinal chemistry and materials science.

Aryl Moieties: Through the Suzuki-Miyaura reaction, a vast library of 6-(substituted)aryl-2-ethylpurines can be synthesized. By varying the boronic acid partner, functionalities such as alkyl, alkoxy, halo, and nitro groups can be incorporated onto the appended aryl ring, allowing for fine-tuning of the molecule's electronic and steric properties. nih.gov

Alkynyl Moieties: The Sonogashira coupling enables the attachment of various terminal alkynes. This can introduce simple alkyl or complex aryl alkynes at the C6 position. The resulting alkynylpurines can serve as final products or as versatile intermediates for further transformations like cycloadditions or reductions.

Amine Moieties: The Buchwald-Hartwig amination provides access to a wide range of 6-N-substituted purines. A diverse set of primary and secondary amines, including alkylamines, anilines, and cyclic amines, can be coupled to the purine core, yielding compounds with significant structural and functional diversity.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System | Typical Base | Moiety Introduced |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | C-C | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl, Heteroaryl, Vinyl |

| Sonogashira | Terminal Alkyne (H-C≡C-R) | C-C | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | Alkynyl |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand (e.g., BINAP, Xantphos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Amino (Primary, Secondary) |

Computational and Theoretical Studies on 1h Purine, 6 Chloro 2 Ethyl and Its Analogs

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of purine (B94841) derivatives. These methods are used to optimize molecular geometries and predict properties that govern molecular stability and reactivity. For a molecule like 1H-Purine, 6-chloro-2-ethyl-, DFT can be employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. mdpi.comnih.gov

Calculations can also determine the electrostatic potential surface, revealing regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for ligand-receptor binding. Furthermore, theoretical calculations can predict reaction energies and activation barriers, offering insights into potential metabolic pathways or synthetic routes. nih.gov By analyzing these quantum chemical descriptors, researchers can make informed predictions about the molecule's behavior in a biological system. nih.gov

| Descriptor | Definition | Significance in Drug Design |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons; related to reactivity and ionization potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | The energy difference between ELUMO and EHOMO | Correlates with chemical stability; a larger gap implies higher stability and lower reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule | Influences solubility, membrane permeability, and dipole-dipole interactions with a target. |

| Electrostatic Potential (ESP) | The charge distribution around the molecule | Identifies nucleophilic and electrophilic sites, predicting regions for hydrogen bonding and other non-covalent interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of 1H-Purine, 6-chloro-2-ethyl- and its interactions with its environment over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred three-dimensional shapes (conformations) of the purine derivative in solution or when bound to a biological target. nih.govnih.gov

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the system's trajectory is calculated by solving Newton's equations of motion. mdpi.com Analysis of the trajectory can yield valuable information, including the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the purine analog and water molecules or amino acid residues in a protein's active site. nih.gov This detailed understanding of dynamic behavior is crucial for predicting binding affinity and residence time at a biological target. nih.govresearchgate.net

| Analysis Type | Information Gained | Application |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the molecule or ligand-protein complex during the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the molecule or protein. |

| Hydrogen Bond Analysis | Tracks the formation, duration, and geometry of hydrogen bonds. | Quantifies key intermolecular interactions responsible for binding specificity and stability. |

| Binding Free Energy Calculation (e.g., MM-PBSA) | Estimates the free energy of binding between a ligand and its receptor. | Provides a quantitative prediction of binding affinity to rank potential drug candidates. nih.gov |

In Silico Prediction of Structure-Activity Relationships (SAR) for Purine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For the purine scaffold, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These techniques can explain how variations in structure, such as the ethyl group at C2 and the chlorine atom at C6, influence the biological potency of the molecule. nih.gov

In a 3D-QSAR study, a set of aligned purine analogs is placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. nih.gov Statistical methods are then used to build a model that relates variations in these fields to observed biological activity (e.g., IC50 values). nih.govnih.gov The resulting model can be visualized as 3D contour maps, which highlight regions where bulky groups, positive or negative charges, or hydrophobic or hydrophilic moieties are predicted to enhance or diminish activity. nih.gov These insights are invaluable for guiding the design of new, more potent derivatives. mdpi.com

| Component | Description | Interpretation |

|---|---|---|

| Training Set | A series of purine derivatives with known chemical structures and measured biological activities. | Forms the basis for building the predictive model. |

| Molecular Alignment | Superimposing all molecules in the training set based on a common structural feature (the purine core). | Ensures that structural variations are compared consistently. |

| Molecular Field Calculation | Calculation of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. | Generates the independent variables (descriptors) for the statistical model. |

| Statistical Model (e.g., PLS) | A regression model correlating the molecular field values with biological activity. | Provides a predictive equation and contour maps for visualizing SAR. |

| Model Validation | Assessing the statistical significance and predictive power of the model using techniques like cross-validation. | Ensures the model is robust and not due to chance correlation. nih.gov |

Molecular Docking and Ligand-Protein Interaction Modeling with Theoretical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov For 1H-Purine, 6-chloro-2-ethyl-, docking studies can identify potential biological targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex. The purine scaffold is known to interact with a wide range of proteins, particularly kinases, by mimicking the endogenous ligand adenosine (B11128) triphosphate (ATP). researchgate.netacs.org

The docking process involves generating a multitude of possible binding poses of the ligand within the active site of the target protein and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov A successful docking study can reveal key interactions, such as hydrogen bonds between the purine nitrogen atoms and backbone amides of the protein, or hydrophobic interactions involving the ethyl group. nih.govtandfonline.com This information provides a structural basis for the molecule's activity and can guide modifications to improve potency and selectivity. nih.govmdpi.com

| Protein Target Class | Example | Typical Interactions with Purine Ligands |

|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK9 | Hydrogen bonds with hinge region residues (e.g., Leucine, Glutamic acid); hydrophobic interactions in the ATP-binding pocket. nih.gov |

| Heat Shock Proteins (HSPs) | Hsp90 | Hydrogen bonds with key residues like Asp93 and Lys58; occupancy of the adenine-binding pocket. mdpi.com |

| Purine Nucleoside Phosphorylase (PNP) | H. pylori PNP | Hydrogen bonding with residues like His257 and Tyr88; interactions with the phosphate-binding site. tandfonline.comresearchgate.net |

| Viral Proteases | SARS-CoV-2 Mpro | Hydrogen bonds with catalytic dyad (e.g., His41, Cys145); hydrophobic interactions within the substrate-binding pocket. nih.gov |

Cheminformatics Approaches for Chemical Space Exploration of Purine Derivatives

Cheminformatics combines computational methods with chemical information to analyze and organize large sets of molecules. For purine derivatives, these approaches are essential for exploring the vast "chemical space"—the ensemble of all possible molecules—based on the purine scaffold. drugdesign.org This exploration helps in designing diverse chemical libraries for high-throughput screening and in identifying novel structures with desirable properties.

Key cheminformatics techniques include the generation of virtual libraries by systematically modifying substitution points on the purine core (e.g., the C2, C6, and N9 positions). drugdesign.org These virtual compounds can then be filtered based on calculated properties, such as molecular weight, lipophilicity (logP), and adherence to drug-likeness rules like Lipinski's Rule of Five. nih.gov Diversity analysis can ensure that a library covers a wide range of chemical properties, increasing the chances of discovering novel biological activities. These computational strategies allow for the efficient navigation of the purine chemical space to prioritize the synthesis of the most promising candidates. drugdesign.org

| Method | Description | Purpose in Purine Research |

|---|---|---|

| Virtual Library Enumeration | Computational generation of all possible structures by combining a scaffold (purine) with a set of building blocks (substituents). | To create a comprehensive set of virtual purine derivatives for in silico screening. |

| Molecular Descriptor Calculation | Computing a wide range of physicochemical, topological, and electronic properties for each molecule. | To characterize and compare molecules within the virtual library. |

| Drug-Likeness Filtering | Applying filters based on empirical rules (e.g., Lipinski's, Veber's) to remove compounds with poor pharmacokinetic profiles. | To prioritize compounds with a higher probability of becoming orally bioavailable drugs. |

| Diversity and Similarity Analysis | Using molecular fingerprints to quantify the structural diversity or similarity within a set of compounds. | To select a representative and diverse subset of compounds for synthesis and screening, avoiding redundancy. |

Biological and Biochemical Research Applications of 1h Purine, 6 Chloro 2 Ethyl Derivatives in Vitro and in Silico Focus

Application as Biochemical Probes for Enzyme and Receptor Studies (in vitro)

Biochemical probes are selective small molecules used to study the function of proteins and other biomolecules in biochemical, cell-based, or animal studies. nih.gov Derivatives of 1H-Purine, 6-chloro-2-ethyl- serve as effective probes due to their ability to mimic endogenous purine (B94841) ligands. The core structure can be modified to incorporate reporter tags or reactive groups while maintaining affinity for the target of interest.

These probes are instrumental in target identification, validation, and binding site characterization. For example, the 6-chloro-purine moiety can be synthetically elaborated to create fluorescently labeled or biotinylated ligands. These modified molecules allow researchers to visualize receptor localization within cells, quantify receptor density, or isolate and identify binding partners through affinity purification techniques. The ethyl group at the C2 position can be crucial for achieving the necessary selectivity, ensuring the probe interacts preferentially with a specific enzyme or receptor subtype over others. nih.gov

Table 1: Examples of 1H-Purine, 6-chloro-2-ethyl- Derivatives as Biochemical Probes

| Probe Derivative Type | Target Class | In Vitro Application | Research Goal |

|---|---|---|---|

| Fluorescently Labeled | Kinases, GPCRs | Fluorescence Resonance Energy Transfer (FRET) Assays | Quantifying ligand-receptor binding affinity and kinetics. |

| Biotinylated | ATP-Binding Proteins | Affinity Chromatography, Pulldown Assays | Isolating and identifying novel purine-binding proteins from cell lysates. |

| Photo-affinity Labeled | Purinergic Receptors | Covalent cross-linking upon UV irradiation | Mapping the ligand-binding pocket of the target receptor. |

Investigation of Enzyme Inhibition and Modulation in Cell-Free Systems

The 1H-Purine, 6-chloro-2-ethyl- scaffold is a foundational structure for developing potent and selective enzyme inhibitors. In cell-free systems, these derivatives allow for the direct study of enzyme kinetics and mechanisms of inhibition without the complexity of cellular uptake, metabolism, or off-target effects.

The 6-chloro group is an excellent electrophilic site and a good leaving group, making it suitable for designing both reversible and irreversible inhibitors. For instance, it can participate in nucleophilic aromatic substitution (SNAr) reactions with cysteine residues in an enzyme's active site, leading to covalent and often irreversible inhibition. This strategy has been successfully employed in the development of kinase inhibitors. researchgate.net Furthermore, the purine ring itself can form hydrogen bonds and engage in π-stacking interactions within the ATP-binding pocket of many enzymes, particularly kinases, while the 2-ethyl group can be oriented to probe specific hydrophobic sub-pockets, thereby enhancing potency and selectivity. researchgate.netmdpi.com

Table 2: Enzyme Inhibition by Purine Derivatives in Cell-Free Assays

| Enzyme Target | Purine Derivative Class | Mechanism of Inhibition | Key Finding |

|---|---|---|---|

| Nek2 Kinase | 2-Arylamino-6-ethynylpurines | Irreversible, Covalent | High selectivity and potency achieved through reaction with a specific cysteine residue. researchgate.net |

| Adenosine (B11128) Deaminase (ADA) | 2-Chloropurine Arabinonucleosides | Competitive | Introduction of a halogen at the C2 position confers resistance to deamination, prolonging the compound's action. mdpi.com |

| Cyclin-Dependent Kinases (CDKs) | 6-Substituted Purines | ATP-Competitive | Modifications at the C6 position are critical for determining inhibitory potency against different CDK isoforms. ljmu.ac.uk |

Role as Scaffolds in the Rational Design of Ligands for Biological Targets

In rational drug design, a "scaffold" is a core chemical structure upon which various functional groups are built to create a library of compounds with diverse biological activities. The 1H-Purine, 6-chloro-2-ethyl- structure is an exemplary scaffold due to its synthetic tractability and inherent biological relevance.

The chlorine atom at the C6 position is a versatile synthetic handle, readily undergoing reactions such as Suzuki couplings, Stille couplings, and aminations. nih.gov This allows for the introduction of a wide array of substituents to systematically explore the chemical space around the purine core. The goal is to optimize interactions with a specific biological target, thereby improving affinity, selectivity, and other pharmacological properties. The N9 position of the purine ring is another common site for modification, often used to attach groups that can enhance solubility or modulate cell permeability. This scaffold-based approach has been pivotal in developing inhibitors for targets like kinases and ligands for G-protein coupled receptors (GPCRs). nih.govresearchgate.net

Table 3: Scaffold-Based Rational Design Using the 6-Chloropurine (B14466) Core

| Target | Synthetic Modification at C6 | Desired Outcome | Example Reference |

|---|---|---|---|

| Protein Kinases | Suzuki coupling with arylboronic acids | Increased potency and selectivity by accessing specific hydrophobic pockets. | nih.gov |

| Purinergic Receptors | Nucleophilic substitution with amines | Generation of agonists or antagonists with subtype selectivity. | researchgate.net |

| DNA/RNA Polymerases | Attachment of sugar moieties (nucleoside analogs) | Development of antiviral or anticancer agents that act as chain terminators. | mdpi.com |

In Vitro Studies on Cellular Pathways and Processes Modulated by Purine Derivatives (excluding human cell clinical trials)

Derivatives of 1H-Purine, 6-chloro-2-ethyl- are widely used in cell-based assays to investigate their effects on various cellular pathways and processes. These in vitro studies provide crucial insights into a compound's mechanism of action in a biological context.

By treating specific cell lines with these purine derivatives, researchers can measure effects on cell proliferation, cell cycle progression, apoptosis (programmed cell death), and signal transduction cascades. For example, purine-based kinase inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cell lines by blocking the signaling pathways that drive uncontrolled cell growth. researchgate.net The antiproliferative activity is often quantified by determining the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. mdpi.com Such studies are fundamental for validating the therapeutic potential of new chemical entities before any consideration for more advanced testing.

Table 4: Cellular Effects of Purine Derivatives in In Vitro Models

| Purine Derivative | Cell Line | Cellular Process Affected | Observed Outcome |

|---|---|---|---|

| 6-Ethynylpurine carboxamides | U2OS (Osteosarcoma) | Centrosome separation (Mitosis) | Inhibition of C-Nap1 phosphorylation, leading to mitotic defects. researchgate.net |

| 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine | U937 (Histiocytic Lymphoma) | Cell Survival and Proliferation | Dose-dependent inhibition of cell proliferation with an IC₅₀ of 16 μM. mdpi.com |

Development of Chemical Tools for Investigating Purinergic Signaling Pathways

Purinergic signaling is a fundamental communication pathway mediated by extracellular nucleotides like ATP and ADP, which act on a family of purinergic receptors (P1, P2X, and P2Y subtypes). nih.govnih.gov These pathways are involved in a vast array of physiological processes. Derivatives of 1H-Purine, 6-chloro-2-ethyl- are invaluable as chemical tools to dissect the complexities of this signaling system.

Because the purine scaffold mimics endogenous ligands, it can be systematically modified to create highly selective agonists or antagonists for specific purinergic receptor subtypes. mdpi.com For instance, substitutions at the C2 and C6 positions are critical for differentiating between P2Y₁, P2Y₁₂, and other P2Y receptor subtypes. These selective tools allow researchers to:

Activate or block a specific receptor to determine its role in a cellular response.

Map the downstream signaling cascades initiated by receptor activation. nih.gov

Understand the physiological or pathophysiological consequences of modulating a particular purinergic pathway. nih.gov

The development of such precise chemical tools is essential for validating purinergic receptors as therapeutic targets for conditions ranging from thrombosis to chronic pain and inflammation. nih.gov

Table 5: Purine Derivatives as Chemical Tools for Purinergic Signaling Research

| Chemical Tool (Derivative Class) | Target Receptor | Function | Research Application |

|---|---|---|---|

| 2-Substituted ADP analogs | P2Y₁₂ Receptor | Antagonist | Investigating the role of P2Y₁₂ in platelet aggregation. nih.gov |

| ATP/UTP Analogs | P2Y₂ Receptor | Agonist | Studying pathways related to ion transport and fluid secretion. nih.gov |

| Covalently-reacting ATP analogs | P2X Ion Channels | Irreversible Agonist/Antagonist | Mapping the ATP binding site and channel gating mechanisms. semanticscholar.org |

Future Perspectives and Emerging Research Directions

High-Throughput Synthesis and Screening of Novel 2,6-Disubstituted Purine (B94841) Libraries

The demand for new drug candidates has spurred the development of high-throughput synthesis and screening (HTS) techniques. In the context of 2,6-disubstituted purines, the generation of large and diverse chemical libraries is crucial for the discovery of novel bioactive molecules. tandfonline.com Future efforts will likely involve the use of automated synthesis platforms to rapidly generate a multitude of analogs of 1H-Purine, 6-chloro-2-ethyl- with various substituents at the C2 and C6 positions.

These libraries can then be subjected to HTS assays to evaluate their biological activity against a wide range of targets. The integration of miniaturized screening formats and sophisticated detection technologies will enable the rapid identification of "hit" compounds with desired pharmacological profiles. Bayesian machine learning models are also being employed to analyze HTS data, helping to identify novel antimicrobial scaffolds and predict the activity of new compounds. nih.gov This combination of high-throughput synthesis and screening will accelerate the pace of drug discovery for this class of compounds.

Advanced Characterization Techniques for Complex Purine Adducts

Understanding the interaction of purine derivatives with biological macromolecules is fundamental to elucidating their mechanism of action. Advanced analytical techniques are playing an increasingly important role in the characterization of complex purine adducts with DNA and proteins. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the identification and quantification of these adducts. nih.gov Techniques such as tandem mass spectrometry (MS/MS) provide detailed structural information, allowing for the precise localization of the adduction site on the biomolecule. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the structural elucidation of purine derivatives and their adducts in solution. nih.gov For instance, heteronuclear multiple bond correlation (HMBC) experiments can be used to determine the connectivity of atoms within a molecule, which is crucial for the correct structural assignment of novel purine derivatives. nih.gov The application of these advanced characterization techniques will be vital in understanding the biological fate and activity of 1H-Purine, 6-chloro-2-ethyl- and its analogs.

Integration of Artificial Intelligence and Machine Learning in Purine Scaffold Design and Optimization

Generative models, a type of AI, can even design entirely new molecules with desired properties. These in silico tools can significantly reduce the time and cost associated with traditional drug discovery by focusing laboratory efforts on compounds with the highest probability of success. For 1H-Purine, 6-chloro-2-ethyl-, AI and ML can be leveraged to explore a vast chemical space and identify novel modifications that could lead to improved therapeutic agents.

Exploration of New Biological Targets and Mechanistic Insights for Purine-Based Compounds (in vitro/in silico)

While purine analogs have a well-established history as kinase inhibitors, the exploration of new biological targets remains a key area of research. In vitro and in silico screening methods are being employed to identify novel protein targets for 2,6-disubstituted purines. For example, recent studies have identified STAT3 (Signal Transducer and Activator of Transcription 3) as a potential target for this class of compounds in the context of cancer therapy. nih.gov Molecular docking simulations have been used to predict the binding of these purines to the SH2 domain of STAT3. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 1H-Purine, 6-chloro-2-ethyl-?

Synthesis typically involves functionalizing the purine core via nucleophilic substitution or cross-coupling reactions. For example:

- Step 1 : Start with a purine derivative (e.g., 6-chloropurine) and introduce the ethyl group at position 2 using alkylation reagents like ethyl bromide under basic conditions.

- Step 2 : Optimize reaction conditions (temperature, solvent) to minimize side products. Dichloromethane or DMF at 60–80°C is common.

- Characterization : Confirm structure via H NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm) and mass spectrometry (expected molecular ion at m/z 182.61 for CHClN) .

Q. How can spectroscopic data resolve structural ambiguities in 6-chloro-2-ethylpurine derivatives?

Use complementary techniques:

- NMR : Compare chemical shifts of ethyl (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH) and aromatic protons (δ 8.0–8.5 ppm for purine H-8).

- IR : Look for C-Cl stretches (~550–650 cm) and C-N vibrations (~1600 cm).

- X-ray crystallography : For unambiguous confirmation, refine structures using SHELXL .

Q. What purification strategies are effective for isolating 6-chloro-2-ethylpurine?

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane.

- Recrystallization : Ethanol/water mixtures often yield high-purity crystals.

- HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for analytical validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-chloro-2-ethylpurine in substitution reactions?

- Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potentials and identify nucleophilic attack sites (e.g., C-6 vs. C-2).

- Compare HOMO-LUMO gaps with experimental reactivity data to validate models.

- Reference crystallographic data (e.g., bond lengths from SHELX-refined structures) to refine computational parameters .

Q. What experimental approaches address conflicting data in regioselectivity studies of ethyl-substituted purines?

- Isotopic labeling : Use C-labeled ethyl groups to track substitution pathways via NMR.

- Kinetic studies : Monitor reaction intermediates via time-resolved spectroscopy or quenching experiments.

- Cross-validation : Compare results with structurally analogous compounds (e.g., 6-chloro-8-ethylpurine ) to identify steric/electronic effects.

Q. How can researchers design experiments to study the tautomeric behavior of 6-chloro-2-ethylpurine?

- Variable-temperature NMR : Detect tautomeric shifts by observing proton exchange broadening (e.g., H-7 and H-9 in DMSO-d).

- X-ray crystallography at multiple temperatures : Resolve tautomer ratios in the solid state.

- Computational MD simulations : Model solvent effects on tautomeric equilibrium .

Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing synthetic yield variations?

- Use ANOVA to compare yields across reaction conditions (e.g., temperature, catalyst loading).

- Apply Tukey’s HSD test for pairwise comparisons.

- Report confidence intervals (95%) to quantify uncertainty .

Q. How should crystallographic data for 6-chloro-2-ethylpurine be reported to ensure reproducibility?

- Include CIF files with refinement parameters (R-factors, residual density maps).

- Tabulate bond lengths/angles (e.g., C-Cl: ~1.73 Å; N-C: ~1.32 Å).

- Validate data against SHELXL benchmarks .

Methodological Pitfalls and Solutions

Q. Why might X-ray refinement of 6-chloro-2-ethylpurine fail, and how can this be resolved?

Q. How can researchers mitigate decomposition during storage of chloroethylpurine derivatives?

- Store under inert atmosphere (argon) at –20°C.

- Conduct stability studies via HPLC to identify degradation products.

- Avoid protic solvents (e.g., methanol) that may accelerate hydrolysis .

Tables for Reference

Table 1 : Key Spectroscopic Data for 6-Chloro-2-ethylpurine

| Technique | Expected Signals |

|---|---|

| H NMR | δ 1.2–1.4 (t, 3H, CH), δ 2.5–3.0 (q, 2H, CH), δ 8.2 (s, 1H, H-8) |

| C NMR | δ 12.5 (CH), δ 28.1 (CH), δ 148.9 (C-6), δ 152.3 (C-2) |

| IR | 550–650 cm (C-Cl), 1600 cm (C-N) |

| MS | m/z 182.61 (M), 147.5 (M-Cl) |

Table 2 : Optimization Parameters for Synthesis

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes alkylation |

| Solvent | DMF or DCM | Enhances solubility |

| Catalyst | KCO | Reduces side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.